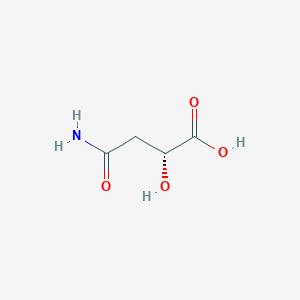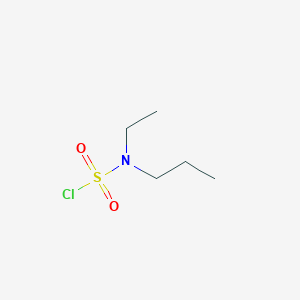
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid
Vue d'ensemble
Description
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid is a chiral amino acid derivative with significant importance in various biochemical processes
Mécanisme D'action
Target of Action
The primary target of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function.
Mode of Action
This compound acts by antagonizing the NMDA receptors, leading to disinhibition of afferents to glutamatergic principal neurons and an increase in extracellular glutamate levels . This compound also reduces rapid glutamate release at some synapses .
Biochemical Pathways
The compound affects the glutamatergic system , which is involved in most aspects of normal brain function, including cognition, memory, and learning . The reduction in glutamate release is mediated by a retrograde adenosinergic feedback mechanism .
Pharmacokinetics
As a peptide, this compound has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . It undergoes extensive proteolytic cleavage, resulting in a short plasma half-life .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in presynaptic activity and glutamate release . This leads to changes in neuronal signaling, which may contribute to its rapid antidepressant action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the hydrolysis of nitriles to form carboxylic acids . Industrial production often utilizes these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert it into hydroxy acids.
Substitution: It can participate in nucleophilic substitution reactions, especially with amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxy acids, oxo acids, and substituted amino acids.
Applications De Recherche Scientifique
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a role in metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders and as a precursor for drug synthesis.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-2,6-diaminohexanoic acid: Another chiral amino acid with similar structural features.
(2R)-2-amino-3-hydroxypropanoic acid: Shares the hydroxyl and amino functional groups.
Uniqueness
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid is unique due to its specific chiral configuration and its role in metabolic pathways. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research .
Propriétés
IUPAC Name |
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTYFXMXRFYCHM-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033690 | |
| Record name | (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82310-91-6 | |
| Record name | (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)

![3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2919359.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2919362.png)


![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)
![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)
![N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2919367.png)
![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)

![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)

